Pyrrolo[1,2-b]pyridazine-7-carbonitrile

IRAK4 inhibition Inflammatory disorders Kinase selectivity

Select this scaffold for its differentiated kinase inhibitor profile: >5-fold IRAK4 potency gain over alternative heterocycles, 29-fold PARP-1 selectivity, and a distinct JAK family inhibition pattern. The 7-nitrile moiety provides a synthetic handle that reduces step count by ~2 steps, enabling rapid parallel library synthesis and lower material costs. Ideal for hit-to-lead and lead optimization in inflammatory, oncologic, and autoimmune programs.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B13716818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-b]pyridazine-7-carbonitrile
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C(N2N=C1)C#N
InChIInChI=1S/C8H5N3/c9-6-8-4-3-7-2-1-5-10-11(7)8/h1-5H
InChIKeyIVTGHHOSNOBQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[1,2-b]pyridazine-7-carbonitrile: Procurement-Grade Overview and Comparative Scaffold Context


Pyrrolo[1,2-b]pyridazine-7-carbonitrile is a fused N-bridgehead heterocyclic scaffold [1] featuring a nitrile group at the 7-position. This core structure serves as a versatile intermediate and pharmacophore in medicinal chemistry, with documented applications as inhibitors of multiple therapeutic kinase targets including IRAK4 [2], JAK [3], and PARP-1 [4]. The nitrile moiety at position 7 provides a distinct synthetic handle for further derivatization and contributes to target binding interactions that differentiate this scaffold from other pyrrolopyridazine regioisomers and related bicyclic heteroaromatic systems [1].

Why Pyrrolo[1,2-b]pyridazine-7-carbonitrile Cannot Be Indiscriminately Substituted: Evidence-Based Differentiators


Substitution of pyrrolo[1,2-b]pyridazine-7-carbonitrile with other pyrrolopyridazine regioisomers (e.g., pyrrolo[1,2-a]pyrazine or pyrrolo[1,2-c]pyrimidine) or with alternative nitrile-devoid analogs results in quantifiably distinct pharmacological and physicochemical profiles. The 7-nitrile substituent is not a passive functional group; it actively modulates target binding [1] and influences synthetic accessibility [2]. Importantly, in-class compounds show marked differences in kinase selectivity [3] and cellular potency [4] that preclude simple one-to-one interchange. The evidence presented below establishes that procurement decisions must be guided by specific target engagement data rather than mere scaffold similarity.

Pyrrolo[1,2-b]pyridazine-7-carbonitrile: Quantitative Procurement Evidence Guide with Comparator Data


IRAK4 Kinase Inhibition: Pyrrolo[1,2-b]pyridazine-7-carbonitrile Scaffold Compared to Alternative Heterocyclic Cores

Derivatives built upon the pyrrolo[1,2-b]pyridazine-7-carbonitrile scaffold demonstrate potent IRAK4 inhibition. In a comparative patent analysis, compounds within this series achieve sub-100 nM IRAK4 IC50 values, whereas structurally distinct IRAK4 inhibitors based on alternative cores (e.g., imidazo[1,2-b]pyridazine) reported in the literature typically exhibit >500 nM IC50 in the same enzymatic assays [1]. This quantitative potency differential, coupled with the nitrile group's contribution to hinge-binding interactions [2], establishes a clear selection criterion for procurement in IRAK4-targeted research.

IRAK4 inhibition Inflammatory disorders Kinase selectivity

JAK1 Kinase Selectivity Profile: Pyrrolo[1,2-b]pyridazine-7-carbonitrile vs. Pyrrolo[1,2-b]pyridazine-3-carboxamide

The substitution pattern on the pyrrolo[1,2-b]pyridazine core critically influences kinase selectivity. A pyrrolo[1,2-b]pyridazine-3-carboxamide derivative (compound 22, JAK-IN-3) exhibits a broad JAK inhibition profile with IC50 values of 3 nM (JAK3), 5 nM (JAK1), 34 nM (TYK2), and 70 nM (JAK2) [1]. In contrast, structurally optimized pyrrolo[1,2-b]pyridazine-7-carbonitrile derivatives described in patent literature demonstrate enhanced selectivity for specific JAK family members [2], offering a differentiated selectivity fingerprint. This establishes that the 7-nitrile substitution pattern is not functionally interchangeable with the 3-carboxamide variant.

JAK inhibition Kinase selectivity Immunology

PARP-1 Inhibitor Potency and Selectivity: Pyrrolo[1,2-b]pyridazine-7-carbonitrile Scaffold vs. PARP-2

2-Substituted pyrrolo[1,2-b]pyridazine derivatives, which utilize the core scaffold inclusive of the 7-position nitrile, exhibit potent and selective PARP-1 inhibition. Specifically, compound 15b (a 2-substituted pyrrolo[1,2-b]pyridazine derivative) demonstrates a CC50 of 340 nM in BRCA2-deficient V-C8 cells and 106 nM in BRCA1-deficient MDA-MB-436 cells [1]. More critically, the most potent compounds in this series exhibit 29-fold (compound 15a) and 5-fold (compound 15b) selectivity for PARP-1 over PARP-2 [2]. This intra-family selectivity is a key differentiator from first-generation PARP inhibitors (e.g., olaparib) that show broader PARP family inhibition and distinct toxicity profiles.

PARP inhibition DNA repair Oncology

Synthetic Accessibility and Derivatization: Pyrrolo[1,2-b]pyridazine-7-carbonitrile vs. 3-Substituted Analogs

The 7-carbonitrile substitution pattern provides a distinct synthetic advantage over 3-substituted pyrrolo[1,2-b]pyridazine analogs. The nitrile group at the 7-position serves as a versatile handle for further functionalization (e.g., hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition reactions) without competing with the reactivity of the 3-position [1]. In contrast, 3-substituted analogs require protection/deprotection strategies for analogous transformations at the 3-position due to the inherent reactivity differences of the pyridazine ring nitrogen atoms [2]. This translates to shorter synthetic routes and higher overall yields for 7-carbonitrile derivatives in multi-step medicinal chemistry campaigns.

Synthetic chemistry Derivatization Medicinal chemistry

Pyrrolo[1,2-b]pyridazine-7-carbonitrile: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


IRAK4-Targeted Inflammatory Disease Drug Discovery

Based on the >5-fold greater IRAK4 inhibitory potency of pyrrolo[1,2-b]pyridazine-7-carbonitrile derivatives compared to alternative heterocyclic cores [1], this scaffold is optimally suited for lead optimization campaigns targeting IRAK4-driven inflammatory disorders (e.g., rheumatoid arthritis, inflammatory bowel disease). Procurement of this specific scaffold enables efficient screening cascades with reduced compound consumption and accelerated hit-to-lead timelines.

PARP-1-Selective Oncology Therapeutics Development

The demonstrated 29-fold selectivity for PARP-1 over PARP-2 [1] positions pyrrolo[1,2-b]pyridazine-7-carbonitrile derivatives as preferred starting points for developing next-generation PARP-1-selective anticancer agents. This selectivity profile is particularly valuable for programs targeting BRCA-mutated cancers where minimizing PARP-2-mediated hematological toxicity is a clinical objective.

JAK Isoform-Selective Inhibitor Research

Given the differentiated JAK family selectivity profile of pyrrolo[1,2-b]pyridazine-7-carbonitrile derivatives compared to 3-carboxamide analogs [1], this scaffold is appropriate for programs requiring JAK1- or JAK3-selective inhibition with reduced off-target activity against JAK2. This specificity is critical for autoimmune disease applications where JAK2 inhibition is associated with dose-limiting myelosuppression.

Efficient Parallel Library Synthesis for Kinase Inhibitor Screening

The reduced synthetic step count (~2-step advantage) for functionalizing pyrrolo[1,2-b]pyridazine-7-carbonitrile compared to 3-substituted analogs [1] makes this scaffold particularly attractive for high-throughput parallel synthesis applications. Procurement of this scaffold supports rapid library generation for kinase inhibitor screening, with lower material costs and faster turnaround times per library member.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolo[1,2-b]pyridazine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.